B1576816 Pleurain-D4

Pleurain-D4

Cat. No.: B1576816
Attention: For research use only. Not for human or veterinary use.
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Description

Pleurain-D4 is a synthetic antioxidant peptide modeled on peptides isolated from the skin secretions of the frog Rana pleuraden . This species inhabits a high-altitude environment with strong ultraviolet radiation, and its skin secretions are a rich source of gene-encoded peptides with protective functions . Peptides in the Pleurain family are of significant research interest due to their potent, multifunctional biological activities. The primary research applications for this compound center on its dual antioxidant and antimicrobial capabilities. Studies on similar peptides have demonstrated efficient free radical scavenging activity against stable radicals like DPPH and ABTS+ . The antioxidant mechanism is partly attributed to specific amino acid residues within its sequence, such as cysteine, whose thiol group can donate electrons to neutralize reactive oxygen species (ROS) . Concurrently, this compound is investigated for its antimicrobial properties against various bacterial and fungal strains, contributing to the study of innate defense systems . Researchers value this peptide as a tool for exploring new skin antioxidant systems and for prospecting peptides with medical-pharmaceutical significance . The multifunctional nature of related peptides, which can exhibit combined antioxidant, anti-inflammatory, and antimicrobial activities, makes them compelling subjects for biochemical and pathophysiological research. Product Use Statement: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for use in humans.

Properties

bioactivity

Gram+ & Gram-, Fungi,

sequence

FRSGILKLASKIPSVLCAVLKNC

Origin of Product

United States

Discovery, Isolation, and Primary Structural Characterization of Pleurain D4

The peptide Pleurain-D4 was identified and characterized as part of a broader investigation into the antioxidant compounds present in the skin secretions of the amphibian species Rana pleuraden, also known as the Yunnan pond frog, native to China. novoprolabs.comnih.govcabidigitallibrary.org The discovery was detailed in a 2009 study published in Molecular & Cellular Proteomics, which aimed to explore the skin's antioxidant peptidome. novoprolabs.comnih.gov

The isolation process began with the collection of skin secretions from R. pleuraden. nih.gov These secretions were processed to create a supernatant, which was then subjected to purification using C18 reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov This chromatographic technique separated the complex mixture into numerous distinct fractions. nih.gov Researchers identified and collected the fractions that demonstrated significant antioxidant properties for further analysis. nih.gov

The primary structure of the purified peptide was determined through a combination of protein sequencing and mass spectrometry. nih.gov The complete amino acid sequence of this compound was established using automated Edman degradation, a method that sequentially removes amino acid residues from the N-terminus of the peptide for identification. nih.gov

To corroborate the sequence data, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was employed. nih.gov This analysis provided the precise molecular mass of the isolated peptide. nih.gov The experimentally observed mass was found to be in close agreement with the theoretical mass calculated from the amino acid sequence obtained via Edman degradation, thereby confirming the primary structure of this compound. nih.gov

Table 1: Properties of this compound

Property Value Source
Amino Acid Sequence FRSGILKLASKIPSVLCAVLKNC novoprolabs.comcpu-bioinfor.org
Full Name Phe-Arg-Ser-Gly-Ile-Leu-Lys-Leu-Ala-Ser-Lys-Ile-Pro-Ser-Val-Leu-Cys-Ala-Val-Leu-Lys-Asn-Cys novoprolabs.com
Length (Amino Acids) 23 novoprolabs.com

| Source Organism | Rana pleuraden (Yunnan pond frog) | novoprolabs.comcabidigitallibrary.org |

Bioinformatic Approaches for Peptide Sequence Validation

Subsequent to the direct sequencing of the Pleurain-D4 peptide, bioinformatic methods were utilized to validate the experimentally determined structure. This validation was achieved by cloning the specific gene that codes for the peptide's precursor protein from a cDNA library constructed from the skin of Rana pleuraden. nih.gov

Researchers identified the messenger RNA (mRNA) transcript encoding the this compound precursor. nih.gov The nucleotide sequence of this cloned cDNA was then translated in silico into its corresponding amino acid sequence. nih.gov This bioinformatically deduced sequence for the mature this compound peptide was found to be identical to the sequence determined experimentally through Edman degradation. nih.gov This perfect match between the sequence predicted from the cDNA and the sequence obtained from the purified peptide provides robust validation of the primary structure of this compound. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Pleurain-A1 (B1576824)
Pleurain-C1
Pleurain-E1
Pleurain-J1
Pleurain-K1
Pleurain-M1
Pleurain-P1
Pleurain-R1

Molecular Biology and Biosynthesis of Pleurain D4

Gene Cloning and cDNA Sequence Analysis of Pleurain-D4 Precursor

The genetic precursors for the pleurain peptides, including the Pleurain-D subgroup, have been identified through the cloning and analysis of complementary DNA (cDNA) from a skin cDNA library of Rana pleuraden. nih.gov In one study, a total of 115 cDNAs encoding 36 different peptides from 14 distinct groups were isolated, highlighting the significant diversity of these peptides within a single species. nih.gov The GenBank accession numbers for these sequences are EU138029–EU138143 and EU780583. nih.gov

Analysis of these cDNA sequences reveals that pleurain precursors share a conserved architecture. nih.govmdpi.com The precursor protein is a polypeptide that typically consists of three distinct domains:

An N-terminal signal peptide.

An acidic pro-piece (or spacer region).

A C-terminal mature peptide region, which becomes the active this compound. mdpi.com

The signal peptide is a hydrophobic sequence of approximately 22 amino acids that directs the precursor protein into the secretory pathway. nih.gov Following the signal peptide is an acidic spacer region of about 18-21 residues, which often contains multiple acidic amino acids like aspartate and glutamate. nih.govresearchgate.net This region is terminated by a specific processing signal that marks it for cleavage. nih.gov

Table 1: General Structure of Pleurain Precursors
DomainApproximate Length (Amino Acids)Key FeaturesFunction
Signal Peptide~22Hydrophobic N-terminusTargets the precursor to the secretory pathway
Acidic Pro-piece~18-21Rich in acidic residues (Asp, Glu); ends in a processing signal (e.g., Lys-Arg)May assist in proper folding and preventing premature activity
Mature PeptideVariable (e.g., Pleurain-As are 26)Cationic; contains the bioactive sequence (e.g., this compound)The final, functional antioxidant/antimicrobial peptide

Post-Translational Modification Pathways and Processing Enzymes

The conversion of the this compound precursor into the final, active peptide involves several critical post-translational modification steps. After the signal peptide directs the precursor into the endoplasmic reticulum, it is cleaved off by a signal peptidase.

The subsequent processing occurs in the Golgi apparatus and secretory granules. The acidic pro-piece is excised from the mature peptide by prohormone convertases, a family of enzymes that recognize and cleave specific amino acid motifs. nih.gov For many pleurain precursors, this cleavage site is a typical dibasic signal, such as Lysine-Arginine (Lys-Arg). nih.gov

A key modification for many pleurains, including those in the Pleurain-D family, is the formation of an intramolecular disulfide bridge. nih.gov This bond forms between two cysteine residues within the mature peptide sequence. This cyclization is crucial for the peptide's structural stability and biological activity. nih.govnih.gov The formation of this disulfide bond is catalyzed by enzymes within the endoplasmic reticulum, such as protein disulfide isomerases.

Evolutionary Perspectives on Pleurain Peptide Preproregions and Divergence

The pleurain gene family showcases a classic evolutionary model of conservation and divergence. The preproregions (the signal peptide and acidic pro-piece) of pleurain precursors are remarkably similar, not only among the different pleurain families within Rana pleuraden but also when compared to antimicrobial peptide precursors in other, even distantly related, frog species. nih.govmdpi.com For instance, the precursor for pleurain-a1-thel, found in the tree frog Theloderma kwangsiensis, shares a highly homologous preproregion with the pleurain-a1 (B1576824) precursor from Rana pleuraden. researchgate.net

This high degree of conservation in the preproregions suggests that the genes encoding these peptides originated from a common ancestral gene and form a large multigene family. nih.gov The conserved regions are essential for the fundamental processes of synthesis, secretion, and processing. In contrast, the region encoding the mature peptide is highly variable. This hypervariability in the mature peptide region is the result of diversifying selection, allowing for the evolution of a wide array of peptides with different functions (e.g., targeting different microbes or having antioxidant properties) from a common genetic framework. nih.gov This evolutionary strategy enables the frog to generate a diverse chemical defense arsenal (B13267) to adapt to various environmental pressures. mdpi.com

Transcriptomic and Proteomic Profiling of this compound Expression within Secretory Glands

The expression of this compound occurs within the specialized granular glands of the frog's skin. The contents of these glands are released onto the skin surface as a defensive secretion. imrpress.com The profile of peptides within these secretions has been extensively studied using proteomics, while the underlying genetic diversity has been explored via transcriptomics.

A comprehensive study coupling proteomics with cDNA trapping was conducted on the skin secretions of Rana pleuraden. nih.gov This "antioxidant peptidomics" approach led to the identification and purification of numerous peptides. nih.gov this compound was identified as one of ten major antioxidant peptides. Its complete amino acid sequence was determined by Edman degradation, and its molecular mass was confirmed by MALDI-TOF mass spectrometry. nih.gov

The transcriptomic analysis, which involved creating and screening a skin cDNA library, revealed the genetic basis for this peptide diversity. nih.gov It confirmed that Pleurain-D is one of four related peptides encoded by distinct genes, all belonging to the same subgroup. nih.gov This combined transcriptomic and proteomic approach demonstrates that the skin's secretory glands produce a complex cocktail of peptides, with the pleurain family, including this compound, being a significant component of the frog's antioxidant defense system. nih.govmdpi.com

Table 2: Selected Antioxidant Peptides Identified from Rana pleuraden Skin Secretions via Proteomics nih.gov
Peptide NameAmino Acid SequenceObserved Mass (Da)Calculated Mass (Da)
Pleurain-A1SIITMTKEAKLPQLWKQIACRLYNTC3100.83100.7
This compoundFLSGILKLAFKIPSVLCAVLKNC2528.32528.5
Pleurain-E1CVHWMTNTARTACIAP1808.81808.1
Pleurain-J1GLLPFLEKMAKC1347.81347.7
Pleurain-K1FLGLLPGLLKPFL1400.01399.9
Pleurain-M1FLPIVGLLAKVFPILAC1786.11785.2
Pleurain-P1FFSLIKSVLPAVF1433.01432.9
Antioxidin-RP2FLPIVGLLAKVFPIFA1713.21713.1

Mechanistic Investigations of Pleurain D4 Bioactivity at the Molecular and Cellular Levels

Antioxidant Mechanisms of Pleurain-D4

The antioxidant capacity of a compound describes its ability to neutralize harmful reactive molecules and mitigate oxidative stress. This compound has been evaluated for these properties through various established chemical and biological assays.

The ability of this compound to directly neutralize free radicals has been quantified using standard chemical assays. These assays measure the scavenging capacity of antioxidant compounds.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change that can be measured spectrophotometrically. Research has shown that this compound exhibits notable DPPH radical scavenging activity. In one study, at a concentration of 80 μg/mL, this compound demonstrated a scavenging rate of 30.3 ± 12.7%. Peptides from Rana pleuraden, including this compound, have also been shown to quench nitric oxide (NO), a reactive nitrogen species. Specifically, this compound scavenged 35.7 ± 3.6% of NO at the same concentration of 80 μg/mL.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method that measures the ability of a compound to reduce the pre-formed ABTS radical cation (ABTS•+). While this assay is frequently used to evaluate antioxidant peptides from amphibian skin, specific quantitative results for this compound's activity in this assay are not currently available in published research. researchgate.net

In Vitro Radical Scavenging Activity of this compound
Radical SpeciesAssay ConcentrationScavenging Activity (%)Reference
DPPH80 µg/mL30.3 ± 12.7 researchgate.net
Nitric Oxide (NO)80 µg/mL35.7 ± 3.6 researchgate.net
ABTS•+80 µg/mLNot Available researchgate.net

Reactive Oxygen Species (ROS) are chemically reactive molecules derived from oxygen, which are generated as byproducts of normal cellular metabolism. nih.gov While they play roles in cell signaling, their overproduction can lead to oxidative stress, causing damage to lipids, proteins, and DNA. nih.gov Antioxidant peptides can modulate ROS levels, thereby protecting cells from this damage. nih.gov

The demonstrated ability of this compound to scavenge nitric oxide is a direct example of its capacity to modulate reactive species. researchgate.net In biological systems, excessive NO can combine with superoxide (B77818) radicals to form the highly damaging peroxynitrite anion. By quenching NO, this compound can help prevent the formation of such harmful downstream products. While direct studies on this compound's effect on intracellular ROS in specific cell lines are limited, its proven free-radical scavenging capability suggests a protective role against ROS-mediated cellular damage.

Beyond direct radical scavenging, organisms possess sophisticated enzymatic defense systems to manage oxidative stress. explorationpub.comnih.gov These systems represent the primary line of defense against ROS. nih.govnews-medical.net Key components include antioxidant enzymes such as superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT) and glutathione (B108866) peroxidase (GPx), which then neutralize hydrogen peroxide. explorationpub.comnews-medical.net

The expression and activity of these protective enzymes are tightly regulated by signaling pathways, most notably the Keap1-Nrf2 pathway. nih.govmarquette.edu Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of a wide array of antioxidant and cytoprotective genes. nih.govmarquette.edu While it is plausible that exogenous antioxidant molecules like this compound could influence these endogenous defense pathways, for instance by modulating the cellular redox state and thereby influencing Nrf2 activation, there are currently no specific studies investigating the direct interaction of this compound with the Keap1-Nrf2 pathway or its effect on the regulation of antioxidant enzymes like SOD and catalase.

Reactive Oxygen Species (ROS) Modulation in Cellular Systems

Antimicrobial Bioactivity of this compound

This compound is part of the Pleurain family of peptides, many of which exhibit antimicrobial functions. nih.gov These peptides are components of the frog's innate immune system, providing a first line of defense against pathogens on the skin surface. imrpress.com

The primary mechanism of action for the majority of antimicrobial peptides (AMPs) isolated from frog skin involves direct interaction with the microbial cell membrane. imrpress.comnih.gov These peptides are typically cationic and amphipathic, properties that facilitate their binding to the negatively charged components of bacterial membranes. imrpress.com This interaction leads to membrane permeabilization or disruption, ultimately causing cell death. imrpress.com

Several models describe this process, including the "barrel-stave," "toroidal pore," and "carpet" models, all of which result in the formation of pores or defects in the membrane, leading to the leakage of cellular contents. uclan.ac.uk For instance, the mechanism for the related peptide Pleurain-R1 is described as disrupting microbial cell membranes, leading to lysis. While specific biophysical studies detailing the precise mechanism of this compound-induced membrane permeabilization have not been published, it is hypothesized to follow a similar path of membrane disruption common to other Pleurain family members and frog skin AMPs in general. imrpress.com Some AMPs are also known to translocate across the membrane without causing complete lysis, allowing them to access internal cellular targets. uclan.ac.uk

In addition to membrane disruption, some antimicrobial peptides exert their effects by crossing the microbial membrane and interacting with intracellular components. imrpress.com This secondary mechanism can involve the inhibition of crucial life processes. Potential intracellular targets for AMPs include nucleic acids (DNA and RNA) and proteins. researchgate.net

By binding to DNA or RNA, these peptides can interfere with replication and transcription. researchgate.net For example, studies on other amphibian peptides like buforin-II and pleurocidin (B1576808) have shown they inhibit both DNA and RNA synthesis. researchgate.net Other peptides can inhibit protein synthesis or interfere with the function of essential enzymes, such as those involved in protein folding or cell wall construction. researchgate.net Although this compound is known to possess antimicrobial properties, research has not yet identified its specific intracellular targets or inhibitory pathways. imrpress.com

Spectrum of Microbial Targets

The pleurain family of peptides, isolated from Rana pleuraden, demonstrates a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov This wide-ranging activity is a characteristic feature of many antimicrobial peptides (AMPs) found in amphibian skin, which serve as a crucial component of the innate immune system. imrpress.com The general mechanism for many frog AMPs involves the disruption of microbial cell membranes. imrpress.com

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available research, studies on other members of the pleurain family provide insight into their potential potency. For instance, Pleurain-R1 has been shown to be effective against various pathogens.

Table 1: Antimicrobial Efficacy of Selected Pleurain Peptides

Peptide Pathogen Type Minimum Inhibitory Concentration (MIC)
Pleurain-R1 Escherichia coli Gram-negative 5 µg/ml
Pleurain-R1 Staphylococcus aureus Gram-positive 2 µg/ml

Data for Pleurain-R1 is included to illustrate the antimicrobial potential within the pleurain family.

Research on the pleurain-A family has also shown activity against Helicobacter pylori, indicating the potential for these peptides to combat a range of pathogenic bacteria. researchgate.netnih.gov The standard bacterial and fungal strains typically used for testing the antimicrobial activity of peptides from Rana pleuraden include Staphylococcus aureus, Escherichia coli, and Candida albicans.

Anti-inflammatory Bioactivity of this compound

This compound is recognized for its anti-inflammatory properties, a characteristic it shares with other peptides in the pleurain family. nih.govmdpi.com This bioactivity is a significant area of investigation, as chronic inflammation is a key factor in a multitude of diseases.

The anti-inflammatory effects of this compound are linked to its ability to modulate key inflammatory molecules. One of the specific identified mechanisms for this compound is its capacity to scavenge nitric oxide (NO), a significant inflammatory mediator.

Research has quantified this activity, providing specific data on its efficacy.

Table 2: Nitric Oxide Scavenging Activity of this compound

Compound Concentration Nitric Oxide Scavenging Rate (%)

While direct research into the effects of this compound on other inflammatory mediators is limited, studies on related peptides, such as Pleurain-R1, suggest a broader mechanism may be at play for the pleurain family. Pleurain-R1 has been found to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests that peptides from the pleurain family may exert their anti-inflammatory effects through multiple pathways, including the direct scavenging of inflammatory molecules and the inhibition of cytokine production. However, specific data on the effects of this compound on cytokine production and inflammatory signaling pathways such as NF-κB and MAPK are not yet available in the current scientific literature.

The precise cellular receptors to which this compound binds to initiate its anti-inflammatory and antimicrobial effects have not been definitively identified in the available research. The elucidation of these receptors and the subsequent downstream signaling cascades is a critical area for future research to fully understand the molecular mechanisms underpinning the bioactivity of this compound. For many antimicrobial peptides, the primary interaction is with the microbial cell membrane, leading to disruption and cell death, which may not always involve a specific receptor. imrpress.com The mechanisms for its anti-inflammatory actions are likely to involve interactions with components of host cell signaling pathways, but these specific interactions for this compound remain to be discovered.

Structure Activity Relationship Sar Studies of Pleurain D4

Identification of Critical Amino Acid Residues for Bioactivity

The specific amino acids within a peptide's sequence are fundamental to its antioxidant activity. mdpi.com The composition and sequence of these residues have the most significant impact on a peptide's ability to scavenge free radicals or chelate pro-oxidative metals. nih.govjst.go.jp In Pleurain-D4, several amino acid residues can be identified as potentially critical for its bioactivity based on established principles of antioxidant peptides.

Hydrophobic amino acids, such as Leucine (L), Isoleucine (I), Valine (V), and Alanine (B10760859) (A), which are abundant in the this compound sequence, are known to be important. imrpress.com Their presence often enhances the peptide's ability to interact with lipid-soluble components and scavenge radicals. nih.gov Furthermore, the presence of specific residues like Proline (P), Lysine (K), and the sulfur-containing Cysteine (C) are particularly noteworthy and are considered key contributors to the peptide's function.

Role of Specific Amino Acid Residues (e.g., Proline, Sulfur-Containing Amino Acids) in this compound Function

Certain amino acids contribute unique chemical properties that are central to a peptide's antioxidant mechanism.

Proline (P): The this compound sequence contains a Proline residue at position 13 (P13). unal.edu.co The presence of proline is a common feature among many antioxidant peptides, and its pyrrolidine (B122466) ring structure is believed to play a significant role in their antioxidant capabilities. nih.gov Studies on various antioxidant peptides have shown that those containing Proline often exhibit high radical scavenging activity. nih.gov This suggests the proline residue in this compound is a key component of its functional architecture.

Sulfur-Containing Amino Acids (Cysteine, C): this compound contains a Cysteine residue near its C-terminus (C22). unal.edu.co Cysteine is one of the most versatile amino acids due to its thiol (-SH) group. ijpcbs.com This group is highly reactive and can directly participate in antioxidant defense by donating a hydrogen atom to neutralize free radicals. researchgate.net Furthermore, cysteine residues are crucial for forming disulfide bonds, which can stabilize the three-dimensional structure of the peptide, a factor that is often essential for biological activity. ijpcbs.comnih.gov The thiol group also has a high affinity for binding heavy metal ions, which is another mechanism of antioxidant action, as it prevents these metals from catalyzing oxidative reactions. ijpcbs.comnih.gov The presence and position of this cysteine residue are therefore critical to the structural integrity and functional capacity of this compound. portlandpress.com

Amino Acid ResiduePosition in this compoundPotential Role in BioactivitySupporting Mechanism
Proline (P)13Enhances antioxidant capabilityThe unique ring structure contributes to radical scavenging. nih.gov
Cysteine (C)22Structural stability and direct antioxidant actionForms disulfide bonds to stabilize conformation; the thiol group scavenges radicals and chelates metals. ijpcbs.comnih.gov
Lysine (K)7, 11Enhances solubility and metal chelationThe basic side chain can interact with metal ions, preventing them from participating in oxidation reactions. mdpi.com
Hydrophobic Amino Acids (F, L, I, V, A)MultipleFacilitates interaction with lipid environmentsIncreases solubility in lipids, allowing the peptide to protect against lipid peroxidation. mdpi.com

Impact of Peptide Conformation and Secondary Structure on Biological Activity

While the primary sequence of amino acids is crucial, the three-dimensional shape, or conformation, that the peptide adopts is equally important for its biological function. nih.gov This conformation is described by its secondary structures, such as α-helices and β-sheets. tandfonline.com These structures are often induced when the peptide interacts with a biological target, like a cell membrane.

The relative spatial arrangement of amino acids in the peptide sequence plays a vital role in its antioxidant activity. nih.gov The secondary structure can influence how effectively the critical amino acid residues are presented for interaction with free radicals or metal ions. For instance, treatments that alter the secondary structure of peptides, such as changes in pH or temperature, have been shown to modify their antioxidant activity. tandfonline.comacs.orgresearchgate.net Studies on yogurt peptides revealed that a decrease in α-helical structure and an increase in β-sheet and random coil configurations led to changes in antioxidant capacity. tandfonline.comresearchgate.net Although the specific secondary structure of this compound has not been detailed, it is understood that its conformation is a key determinant of its function.

Structural FeatureDescriptionImpact on Biological Activity
Primary StructureThe linear sequence of amino acids (e.g., FLSGILKLAFKIPSVLCAVLKNC). cabidigitallibrary.orgunal.edu.coDetermines the fundamental properties and potential for bioactivity. nih.gov
Secondary Structure (α-helix, β-sheet)Localized folding of the peptide backbone into specific shapes.Affects the spatial presentation of active residues, influencing interaction with targets and antioxidant capacity. tandfonline.comresearchgate.net
Peptide ConformationThe overall three-dimensional shape of the peptide.Crucial for receptor binding and overall function; can be stabilized by features like disulfide bonds. nih.gov

Analog Design and Synthesis for SAR Elucidation

To fully understand the structure-activity relationship of this compound, researchers can design and synthesize a series of peptide analogs. nih.govnih.gov This process involves systematically modifying the original peptide sequence and then testing the bioactivity of the resulting analogs. acs.orgacs.org Common strategies include alanine scanning, where individual amino acids are replaced one by one with alanine to determine the importance of their original side chains. acs.orgresearchgate.net

For this compound, an SAR study could involve synthesizing analogs where the Proline at position 13 or the Cysteine at position 22 is replaced with Alanine. The antioxidant activity of these analogs would then be measured using assays such as DPPH radical scavenging or ferric reducing antioxidant power (FRAP) and compared to the original this compound peptide. nih.gov A significant drop in activity would confirm the critical role of the substituted residue. This methodical approach allows for the precise mapping of which residues and structural motifs are essential for function. researchgate.net

This compound AnalogModificationPurpose of DesignHypothetical Outcome
This compound (Wild-Type)None (FLSGILKLAFKIPSVLCAVLKNC)Baseline for comparisonDPPH Scavenging: 30.3% cabidigitallibrary.org
Analog 1: [A13]-Pleurain-D4Replace Proline-13 with AlanineTo test the importance of the Proline residue.Expected decrease in antioxidant activity.
Analog 2: [A22]-Pleurain-D4Replace Cysteine-22 with AlanineTo test the importance of the Cysteine residue's thiol group.Expected significant decrease in antioxidant activity.
Analog 3: Truncated this compoundRemove a segment of the peptide (e.g., C-terminal)To identify the minimal active sequence.Activity may be retained or lost, defining the core functional domain.

Comprehensive Analysis of Peptide Modifications and Their Bioactivity Implications

Beyond simple substitution, a variety of chemical modifications can be applied to peptides to probe their SAR and potentially enhance their properties. nih.govabyntek.com These modifications can improve stability, increase bioactivity, or alter specificity. abyntek.comresearchgate.net

One common strategy is the substitution of naturally occurring L-amino acids with their D-amino acid counterparts. nih.gov Peptides containing D-amino acids often show increased resistance to degradation by proteases, which can enhance their stability and bioavailability. nih.govfrontiersin.org For example, incorporating D-isomers at specific positions in other peptides has led to analogs with improved stability and potent biological effects. nih.gov

Other modifications include cyclization (linking the peptide's ends to create a ring structure) to enhance conformational stability, or the addition of fatty acid chains (lipidation) to alter solubility and membrane interaction. abyntek.comfrontiersin.org A comprehensive analysis for this compound would involve creating such modified versions and evaluating how these changes affect its antioxidant capacity and stability.

Modification TypeDescriptionPotential Implication for this compound
D-Amino Acid SubstitutionReplacing one or more L-amino acids with their D-isomers. nih.govCould increase resistance to enzymatic degradation, potentially enhancing in vivo stability and bioavailability. nih.govfrontiersin.org
CyclizationCovalently linking the N- and C-termini of the peptide. abyntek.comMay increase structural rigidity and stability, possibly leading to enhanced or more specific activity.
LipidationAttaching a fatty acid chain to the peptide. frontiersin.orgCould enhance interaction with cell membranes and improve solubility in lipid environments.
Amino Acid Isomer SubstitutionReplacing an amino acid with a structural isomer (e.g., Leucine with Norleucine). nih.govCan probe the specific steric requirements for activity at a particular position.

Synthetic and Biotechnological Production of Pleurain D4 and Analogues

Solid-Phase Peptide Synthesis Methodologies for Pleurain-D4

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides like this compound. thermofisher.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. thermofisher.comnih.gov The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which is favored for its use of milder reaction conditions compared to other methods. peptide.com

The general workflow for the SPPS of this compound would involve the following key steps:

Resin Selection and Swelling: A suitable resin, such as Rink Amide resin, is chosen to which the C-terminal amino acid of this compound is attached. The resin is swelled in a solvent like N,N-dimethylformamide (DMF) to ensure optimal reaction kinetics. rsc.org

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in DMF. rsc.org

Coupling: The next Fmoc-protected amino acid in the this compound sequence is activated by a coupling reagent (e.g., HBTU) and added to the reaction vessel to form a peptide bond. rsc.org

Iteration: The deprotection and coupling steps are repeated for each amino acid in the this compound sequence until the full peptide is assembled. rsc.org

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a "cleavage cocktail" containing a strong acid like trifluoroacetic acid (TFA) and scavengers to prevent side reactions. nih.gov

This method allows for the precise synthesis of the this compound sequence and facilitates the creation of analogues by substituting specific amino acids in the chain.

Strategies for Purity Enhancement and Impurity Profiling in Synthetic this compound

The crude peptide obtained after SPPS contains various impurities that must be removed to ensure the final product's quality and biological activity. These impurities can include truncated or incomplete sequences, deletion sequences, and byproducts from side reactions.

Purity Enhancement:

The primary method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from impurities based on their hydrophobicity. The crude peptide mixture is dissolved in a solvent and passed through a column packed with a nonpolar stationary phase. A gradient of increasing organic solvent (like acetonitrile) is used to elute the components, with the more hydrophobic species being retained longer. The fractions containing the pure this compound are collected.

Impurity Profiling:

Identifying and quantifying the impurities in a synthetic peptide preparation is crucial for quality control. This process, known as impurity profiling, employs a combination of analytical techniques:

Analytical RP-HPLC: Used to determine the purity of the final product by separating the main peptide peak from any impurity peaks.

Mass Spectrometry (MS): This technique is essential for identifying the molecular weight of the synthesized peptide and its impurities. By comparing the observed masses with the expected masses, the nature of the impurities (e.g., truncated sequences, modifications) can be deduced.

A comprehensive impurity profile ensures that the synthesized this compound meets the required standards for its intended application.

Recombinant Expression Systems for this compound Production

For larger-scale production, recombinant DNA technology offers a cost-effective alternative to chemical synthesis. This involves introducing the gene encoding this compound into a host organism, which then produces the peptide.

Host Systems:

Escherichia coli : A common choice for recombinant protein production due to its rapid growth and well-understood genetics. However, the expression of antimicrobial peptides like this compound can be toxic to the E. coli host. To circumvent this, this compound can be expressed as a fusion protein, where it is linked to a larger, non-toxic protein. This fusion protein can be purified, and the this compound peptide is then cleaved off.

Pichia pastoris : A yeast expression system that is also widely used for recombinant protein production. nih.gov P. pastoris has the advantage of being able to perform post-translational modifications and can secrete the expressed peptide into the culture medium, simplifying purification. nih.gov The expression of another antimicrobial peptide, pleurocidin (B1576808), has been attempted in P. pastoris, demonstrating the potential of this system for producing peptides like this compound, although optimization is often required for detectable yields. nih.govnih.gov

The choice of expression system depends on factors such as the desired yield, the need for post-translational modifications, and the potential toxicity of the peptide to the host.

Influence of Counter-Ions and Synthesis Byproducts on this compound Properties and Activity (e.g., Trifluoroacetic Acid Salts)

During the final cleavage step of SPPS, trifluoroacetic acid (TFA) is commonly used. As a result, the purified peptide is often isolated as a TFA salt. These counter-ions can have a significant impact on the peptide's properties and biological activity.

Effects of TFA:

Biological Activity: The presence of TFA has been reported to affect the biological activity of some peptides. mdpi.com In some cases, it can inhibit cell proliferation, while in others it may not have a significant impact on antimicrobial activity. mdpi.com The effect of TFA on the specific antioxidant and antimicrobial activities of this compound has not been extensively studied, but it is a critical factor to consider in biological assays.

Physicochemical Properties: TFA can influence the solubility and secondary structure of peptides. It is a strong acid and can affect the pH of peptide solutions, which in turn can alter the peptide's conformation and aggregation state.

Analytical Interference: TFA can interfere with certain analytical techniques, such as some mass spectrometry methods and structural studies using infrared spectroscopy.

Due to these potential effects, it is often desirable to remove or exchange the TFA counter-ions for more biologically compatible ones, such as acetate (B1210297) or hydrochloride, through techniques like ion-exchange chromatography or repeated lyophilization from an acidic solution.

Advanced Analytical Methodologies for Pleurain D4 Characterization

High-Resolution Mass Spectrometry for Detailed Peptide Characterization

High-resolution mass spectrometry is an indispensable tool for the primary characterization of novel peptides like Pleurain-D4. This technique provides precise mass measurements, which are crucial for confirming the peptide's elemental composition and verifying its amino acid sequence post-purification.

In the foundational study identifying this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was utilized. nih.gov Following purification by chromatography, this analysis served two purposes: to assess the purity of the chromatographic fraction and to confirm the identity of the peptide. The observed molecular mass from the MALDI-TOF analysis was compared against the theoretical mass calculated from the amino acid sequence, which was independently determined through Edman degradation. nih.gov The strong correlation between the observed and calculated masses confirmed the primary structure of this compound. nih.gov The accuracy of mass determination in these experiments was reported to be within 0.1%. nih.gov

Parameter Value / Description Reference
Technique MALDI-TOF Mass Spectrometry nih.gov
Ionization Mode Positive Ion nih.gov
Detector Mode Linear nih.gov
Ion Acceleration Voltage 20 kV nih.gov
Theoretical Mass (Calculated) Based on FRSGILKLASKIPSVLCAVLKNC sequence novoprolabs.comnih.gov
Observed Mass Matched theoretical mass within 0.1% accuracy nih.gov
Observed Ions Typically (M+H)⁺, (M+Na)⁺, or (M+K)⁺ nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to determine the three-dimensional structure of peptides in solution, mimicking their native physiological environment. While specific NMR structural data for this compound has not been published, the methodology for analyzing analogous peptides from the same source provides a clear blueprint for its conformational analysis. nih.gov

For instance, the related peptide antioxidin-RP1, discovered in the same study, was analyzed using two-dimensional phase-sensitive NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Enhancement Spectroscopy (NOESY). nih.gov Such an approach would be directly applicable to this compound. TOCSY experiments would identify amino acid spin systems, while NOESY would reveal through-space proximities between protons, providing the distance constraints necessary for calculating the peptide's 3D fold. Data would be collected at a specific temperature (e.g., 298 K) in a buffer solution, with solvent suppression techniques applied to minimize the water signal. nih.gov

Parameter Description Reference
Spectrometer High-field spectrometer (e.g., 600-MHz) nih.gov
Experiments TOCSY (Total Correlation Spectroscopy) nih.gov
NOESY (Nuclear Overhauser Enhancement Spectroscopy) nih.gov
Sample Preparation Peptide dissolved in a buffered solution (e.g., PBS) with 10% D₂O nih.gov
Temperature 298 K (25 °C) nih.gov
Solvent Suppression Watergate approach nih.gov
Data Analysis Structural calculation based on distance constraints from NOESY data nih.gov

Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides. wikipedia.orgupc.edu It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides, with the resulting spectrum being highly dependent on the peptide's conformation. wikipedia.org

For a peptide like this compound, far-UV CD spectroscopy (typically in the 190-250 nm range) would be employed to determine its secondary structural content (e.g., α-helix, β-sheet, random coil). The analysis would involve dissolving the peptide in an appropriate buffer and measuring its molar ellipticity. The shape and magnitude of the CD spectrum are characteristic of different structures. For example, an α-helical peptide typically shows strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. wikipedia.org This analysis is also valuable for studying how the peptide's conformation changes in different environments, such as in the presence of membrane-mimicking solvents or target molecules. nih.gov

Secondary Structure Characteristic Wavelengths (nm) and Molar Ellipticity [θ]
α-Helix Negative minima at ~222 nm and ~208 nm; Positive maximum at ~192 nm
β-Sheet Negative minimum at ~218 nm; Positive maximum at ~195 nm
Random Coil Strong negative minimum near 200 nm

Advanced Chromatographic Techniques for Purity Assessment and Identity Confirmation

Advanced chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are fundamental to both the purification and analytical assessment of peptides like this compound. nih.gov

In the initial isolation of this compound from the skin secretions of Rana pleuraden, RP-HPLC with a C18 column was the primary purification method. nih.gov The peptide was eluted from the column using a gradient of an organic solvent (like acetonitrile) in water, with trifluoroacetic acid (TFA) often added as an ion-pairing agent. novoprolabs.comnih.gov The purity of the collected fractions was subsequently confirmed by a combination of analytical HPLC and MALDI-TOF mass spectrometry, with the synthetic peptides used for verification achieving a purity higher than 95%. nih.gov This multi-step verification ensures a high degree of confidence in the sample's purity and identity before further characterization.

Parameter Description Reference
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov
Stationary Phase C18 column nih.gov
Mobile Phase Gradient of acetonitrile (B52724) in 0.1% aqueous trifluoroacetic acid (TFA) novoprolabs.comnih.gov
Detection UV absorbance at ~214 nm nih.gov
Purity Confirmation Analytical HPLC and MALDI-TOF Mass Spectrometry nih.gov

Biophysical Methods for this compound Ligand-Target Binding Studies

Understanding the interaction of this compound with its biological targets is key to elucidating its mechanism of action. While it is classified as an antioxidant peptide, the methods to study this function are a form of target interaction analysis.

The primary study on this compound investigated its antioxidant capabilities by measuring its ability to scavenge free radicals. nih.gov This involves assays where the peptide is mixed with a stable free radical compound, such as ABTS⁺ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and the reduction in the radical's absorbance is measured spectrophotometrically. This directly quantifies the peptide's ability to interact with and neutralize reactive oxygen species. Another common method is assessing the peptide's reducing power, for example, by measuring the conversion of Fe³⁺ to Fe²⁺. nih.gov For peptides with antimicrobial properties, biophysical methods like calcein (B42510) liposome (B1194612) leakage assays can be used to study their interaction with and disruption of model bacterial membranes. researchgate.net

Perspectives and Future Directions in Pleurain D4 Research

Elucidation of Undiscovered Bioactivities and Corresponding Molecular Mechanisms

The primary identified function of Pleurain-D4 and its relatives in the pleurain family is their antioxidant activity, primarily through the scavenging of free radicals. nih.govnih.govmdpi.com However, many peptides isolated from amphibian skin exhibit multifunctional properties, including antimicrobial, anti-inflammatory, and wound-healing activities. nih.goveurekaselect.comnih.gov This multifunctionality is a promising avenue for future this compound research.

Future investigations should aim to screen this compound for a broader range of biological activities. For instance, given that other pleurain family members have shown antimicrobial effects, it is plausible that this compound also possesses such capabilities. researchgate.netnih.gov Studies could assess its efficacy against a panel of pathogenic bacteria and fungi. Furthermore, the link between oxidative stress and inflammation suggests that this compound's antioxidant nature may confer anti-inflammatory properties. nih.gov Research could explore its ability to modulate inflammatory pathways, such as the NF-κB signaling pathway, in cellular models of inflammation. nih.gov

Uncovering the molecular mechanisms behind these potential new bioactivities is crucial. For its known antioxidant function, the mechanism is believed to involve electron donation to neutralize reactive oxygen species (ROS). mdpi.commdpi.com The presence of specific amino acid residues, such as cysteine and proline, is thought to be important for the antioxidant capabilities of the pleurain family. nih.govmdpi.commdpi.com Future studies could use techniques like site-directed mutagenesis to pinpoint the exact residues responsible for its activity. For any newly discovered functions, detailed mechanistic studies would be necessary to identify the cellular receptors, signaling cascades, and target molecules with which this compound interacts.

Application of Advanced 'Omics' Technologies (e.g., Single-Cell Peptidomics) to this compound Biology

The discovery and initial characterization of this compound were made possible through peptidomic and genomic approaches. nih.govnih.gov The future of this compound research will undoubtedly be shaped by the continued and expanded application of advanced 'omics' technologies. These technologies offer a high-throughput and comprehensive view of biological systems, which can accelerate the pace of discovery.

Single-cell peptidomics is a particularly promising technique. By analyzing the peptide content of individual cells, researchers could gain a deeper understanding of the cellular heterogeneity within the frog's skin glands that produce this compound. nih.govcreative-proteomics.com This could reveal whether this compound is co-expressed with other peptides that may act synergistically, and how its production varies between different cells or under different physiological conditions. nih.gov

Furthermore, integrated multi-omics approaches, combining peptidomics with transcriptomics, proteomics, and metabolomics, could provide a holistic view of this compound's biological role. nih.gov For example, by treating cells with this compound and analyzing the subsequent changes in gene expression (transcriptomics) and protein levels (proteomics), researchers could identify the pathways and networks modulated by the peptide. This would be instrumental in elucidating its molecular mechanisms of action.

Exploration of Novel Analogues for Enhanced Bioactivity and Stability in Fundamental Research Contexts

While naturally occurring peptides like this compound provide an excellent starting point, they may not always possess the optimal characteristics for research or therapeutic development. The exploration of novel analogues through rational design and synthesis is a key future direction. taylorfrancis.comuvic.camdpi.com By systematically modifying the amino acid sequence of this compound, it may be possible to enhance its bioactivity, stability, and selectivity.

For example, substitutions with non-proteinogenic amino acids could be explored to increase resistance to proteolytic degradation, a common challenge with peptide-based molecules. mdpi.comnih.gov The role of specific residues in the antioxidant activity of the pleurain family, such as proline and cysteine, has been noted. nih.govmdpi.commdpi.com Analogues could be created where these and other key amino acids are substituted to determine their precise contribution to the peptide's function. This structure-activity relationship (SAR) study would be invaluable for designing more potent and stable versions of this compound. rsc.org

The synthesis of these analogues would also facilitate the development of research tools. For instance, fluorescently tagged or biotinylated versions of this compound could be created to track its interaction with cells and to identify its binding partners. These fundamental research tools are critical for unraveling the complete biological story of this compound and its potential applications.

Q & A

Q. How can hypotheses about this compound’s secondary biological targets be refined post hoc?

  • Methodological Answer : Use STRING database analysis to predict protein-protein interaction networks. Validate via pull-down assays with biotinylated this compound and Western blotting. Apply Benjamini-Hochberg correction to adjust for multiple hypothesis testing in omics datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.